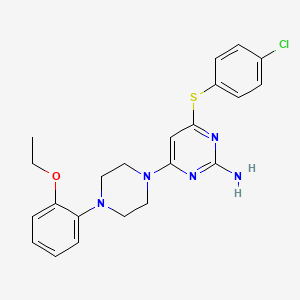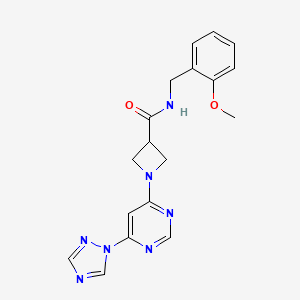![molecular formula C14H7ClFN3S2 B2356658 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-47-8](/img/structure/B2356658.png)
6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound that contains a benzothiazole core . It is a derivative of benzo[d]thiazol-2-amine, which is a favorable ligand to synthesize dinuclear complexes .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives was confirmed through spectrogram verification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were analyzed using Swiss ADME and admetSAR web servers . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and similar compounds have been explored for their synthesis and chemical characterization. For instance, various substituted benzothiazoles have been synthesized and identified through spectral data analysis (Javali et al., 2010).
Biological and Pharmacological Screening
- Isoxazole derivatives of similar compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. They showed promising anti-cancer activity, particularly against the Colo205 cell line (Kumbhare et al., 2014).
- Another study focused on the synthesis and pharmacological evaluation of Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole, which exhibited anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya et al., 2008).
Antimicrobial Activity
- Several compounds synthesized using similar chemical structures have been screened for antimicrobial activity, showing effectiveness against various microorganisms (Chavan & Pai, 2007).
Application in Heterocyclic Synthesis
- 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been used as a building block for the synthesis of various heterocyclic scaffolds, highlighting the chemical versatility of these compounds (Křupková et al., 2013).
Antitumor Properties
- Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , have shown potent cytotoxicity in vitro against certain human cancer cell lines, making them a focus for pharmaceutical development (Hutchinson et al., 2001).
Synthesis of Fluorinated Heterocyclic Compounds
- The synthesis of fluoro-substituted heterocyclic compounds, including benzothiazole derivatives, demonstrates the potential of these compounds in pharmacological screenings for antimicrobial and anti-inflammatory activities (Binoy et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and associated pain .
Orientations Futures
Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . Future research will likely focus on further optimizing these compounds and exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSMKCCFPWQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)
![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)